1,3,3-Butanetriol, 2,2,4,4,4-pentafluoro-1-phenyl-
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Overview
Description
1,3,3-Butanetriol, 2,2,4,4,4-pentafluoro-1-phenyl- is a fluorinated organic compound with the molecular formula C10H9F5O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Butanetriol, 2,2,4,4,4-pentafluoro-1-phenyl- typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to ensure consistent quality and to meet the demands of various applications. Safety measures and environmental considerations are also important aspects of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Butanetriol, 2,2,4,4,4-pentafluoro-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1,3,3-Butanetriol, 2,2,4,4,4-pentafluoro-1-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,3-Butanetriol, 2,2,4,4,4-pentafluoro-1-phenyl- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated compound with similar properties but different molecular structure.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: A related compound with fewer fluorine atoms and different reactivity.
1,3,3-Butanetriol, 2,2,4,4,4-pentafluoro-1-(4-methoxyphenyl): A derivative with a methoxy group instead of a phenyl group.
Uniqueness
1,3,3-Butanetriol, 2,2,4,4,4-pentafluoro-1-phenyl- is unique due to its specific arrangement of fluorine atoms and the phenyl group, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Properties
CAS No. |
241824-72-6 |
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Molecular Formula |
C10H9F5O3 |
Molecular Weight |
272.17 g/mol |
IUPAC Name |
2,2,4,4,4-pentafluoro-1-phenylbutane-1,3,3-triol |
InChI |
InChI=1S/C10H9F5O3/c11-8(12,9(17,18)10(13,14)15)7(16)6-4-2-1-3-5-6/h1-5,7,16-18H |
InChI Key |
HTLYWDCSVFZHFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(C(F)(F)F)(O)O)(F)F)O |
Origin of Product |
United States |
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